molecular formula C14H25N3O11 B12437123 b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl-

b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl-

Cat. No.: B12437123
M. Wt: 411.36 g/mol
InChI Key: RJQOAPBBNHAZBL-VNQPAINQSA-N
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Description

B-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- is a useful research compound. Its molecular formula is C14H25N3O11 and its molecular weight is 411.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H25N3O11

Molecular Weight

411.36 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H25N3O11/c15-17-16-1-2-25-13-11(24)9(22)12(6(4-19)27-13)28-14-10(23)8(21)7(20)5(3-18)26-14/h5-14,18-24H,1-4H2/t5-,6-,7+,8+,9-,10-,11-,12-,13-,14+/m1/s1

InChI Key

RJQOAPBBNHAZBL-VNQPAINQSA-N

Isomeric SMILES

C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N=[N+]=[N-]

Canonical SMILES

C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-]

Origin of Product

United States

Biological Activity

β-D-Glucopyranoside, 2-azidoethyl 4-O-β-D-galactopyranosyl- is a complex glycoside that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its azidoethyl group attached to a β-D-glucopyranoside backbone, with a 4-O-β-D-galactopyranosyl substituent. The molecular formula is C28H40N4O17C_{28}H_{40}N_{4}O_{17} with a molecular weight of approximately 704.6 g/mol. The presence of the azido group offers potential for further functionalization, making it a valuable intermediate in synthetic chemistry.

PropertyValue
Molecular FormulaC28H40N4O17
Molecular Weight704.6 g/mol
Purity95-98%
CAS Number635704-63-1

Antimicrobial Properties

Research indicates that glycosides like β-D-glucopyranoside derivatives exhibit antimicrobial activity. The presence of the azido group may enhance this activity by facilitating interactions with microbial membranes or enzymes. Studies have shown that related compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Immunomodulatory Effects

Glycosides have been reported to modulate immune responses. The specific structure of β-D-glucopyranoside, 2-azidoethyl 4-O-β-D-galactopyranosyl- may influence cytokine production and immune cell activation. Preliminary studies indicate that such compounds can enhance the activity of macrophages and other immune cells, potentially aiding in the treatment of autoimmune diseases or infections .

Anticancer Activity

There is emerging evidence that glycosides can exhibit anticancer properties. The mechanism may involve apoptosis induction in cancer cells or inhibition of tumor growth through various pathways, including modulation of cell signaling and interaction with specific receptors on cancer cells. Research into similar compounds has shown promising results in vitro .

Synthesis

The synthesis of β-D-glucopyranoside, 2-azidoethyl 4-O-β-D-galactopyranosyl- involves several steps, including glycosylation reactions that can be optimized for yield and purity. The following general synthetic pathway is often employed:

  • Protection of Hydroxyl Groups : Initial protection of hydroxyl groups on the glucopyranoside to prevent unwanted reactions.
  • Glycosylation : Use of suitable glycosyl donors and acceptors to form the desired β-glycosidic bond.
  • Introduction of Azido Group : Conversion of a suitable precursor into the azido derivative through nucleophilic substitution.
  • Deprotection : Removal of protecting groups to yield the final product.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial activity of various glycosides against resistant bacterial strains. The results indicated that β-D-glucopyranoside derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for antibiotic development .
  • Immunomodulatory Effects : In vitro studies demonstrated that the compound enhanced TNF-alpha production in macrophages, suggesting its role as an immunomodulator . This could be particularly beneficial in therapeutic strategies for enhancing immune responses.
  • Anticancer Properties : Research on related compounds revealed that certain glycosides could induce apoptosis in breast cancer cell lines through mitochondrial pathways, indicating that β-D-glucopyranoside derivatives might share similar mechanisms .

Chemical Reactions Analysis

Key Reaction Types

1.1 Click Chemistry (Azide-Alkyne Cycloaddition)
The azido group (–N₃) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is pivotal for bioconjugation and polymer synthesis.

1.2 Staudinger Ligation
The azide reacts with triphenylphosphine derivatives to form iminophosphorane intermediates, enabling selective labeling of biomolecules.

1.3 Hydrolysis of Glycosidic Bonds
The β(1→4) glycosidic bond between galactopyranosyl and glucopyranoside is susceptible to acid-catalyzed hydrolysis, yielding monosaccharides under acidic conditions . Enzymatic cleavage using β-galactosidase is also reported .

1.4 Glycosylation Reactions
The compound acts as a glycosyl donor in oligosaccharide synthesis. For example, coupling with mannose derivatives via glycosyltransferases produces branched glycans .

Reaction Thermodynamics and Kinetics

  • Hydrolysis Enthalpy : ΔrH° = 0.44 ± 0.11 kJ/mol for lactose hydrolysis (a structurally analogous reaction) .

  • Click Chemistry Efficiency : >90% yield under optimized Cu(I) conditions.

Mechanistic Insights

  • Azide Reactivity : The electron-deficient azide group undergoes nucleophilic attack in Staudinger ligation, forming stable amide bonds.

  • Glycosidic Cleavage : Protonation of the glycosidic oxygen in acidic environments leads to bond rupture, producing reducing sugars .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-azidoethyl 4-O-b-D-galactopyranosyl-b-D-glucopyranoside, and how is regioselectivity achieved?

  • Methodology : The compound is synthesized via regioselective glycosylation. A common approach involves:

  • Step 1 : Acetylation/isopropylidenation of precursor sugars to protect reactive hydroxyl groups .
  • Step 2 : Enzymatic glycosylation using FUT5 (α1,3-fucosyltransferase) with GDP-fucose as a donor substrate in Tris-HCl buffer (pH 7.5) and MnCl₂ as a cofactor .
  • Step 3 : Purification via Biogel P-2 size-exclusion chromatography, followed by HPLC on a semi-preparative HILIC column (65% CH₃CN/10 mM ammonium formate) .
    • Key Data : Typical yields range from 72% (non-enzymatic) to 91% (enzymatic) .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • NMR : ¹H and ¹³C spectra in D₂O resolve anomeric protons (δ ~4.5–5.5 ppm) and glycosidic linkages .
  • Mass Spectrometry : MALDI-TOF MS confirms molecular weight (e.g., observed [M+Na]⁺ at m/z 1487.1865 vs. calculated 1486.5546) .
  • Purity : Assessed via HPLC retention time (e.g., 13 min under isocratic conditions) .

Q. What are the primary applications of the azide functional group in this compound?

  • Methodology : The 2-azidoethyl group enables click chemistry (azide-alkyne cycloaddition) for:

  • Bioconjugation : Covalent attachment to alkyne-modified biomolecules (e.g., proteins, fluorescent tags) .
  • Surface Functionalization : Immobilization on alkyne-coated substrates for glycan array studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Case Study : A reported molecular weight discrepancy (Δ ~0.5 Da between observed and calculated [M+Na]⁺) may arise from isotopic distribution or adduct formation.

  • Solution : Use high-resolution MS (HRMS) and isotopic pattern analysis to distinguish between calculation errors and experimental artifacts .

Q. What strategies optimize glycosylation efficiency in enzymatic vs. chemical synthesis?

  • Enzymatic : FUT5 achieves >90% yield but requires precise pH (7.5) and Mn²⁺ cofactors. Substrate specificity must be validated via kinetic assays (e.g., Kₘ for GDP-fucose) .
  • Chemical : Regioselective acetylation (e.g., orthoester intermediates) minimizes side reactions but requires harsh conditions (e.g., p-toluenesulfonic acid) and lowers yields (~74%) .

Q. How do protecting groups influence the reactivity of hydroxyl groups during synthesis?

  • Example : Isopropylidenation selectively protects 3,4-diols on galactopyranoside, leaving 2,6-OH free for subsequent acetylation .
  • Data : Acetylation with 2,2-dimethoxypropane yields 2-azidoethyl 2,6-di-O-acetyl-β-D-galactopyranoside (72% yield) .

Key Challenges & Future Directions

  • Stereochemical Control : Improving β-selectivity in glycosylation without enzymatic aid.
  • Scalability : Adapting enzymatic methods for multi-gram synthesis while retaining purity.
  • Advanced Applications : Integrating click chemistry with microfluidic platforms for high-throughput glycan profiling .

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